molecular formula C22H18F6N2O3 B1673949 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan CAS No. 148451-96-1

3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan

Cat. No. B1673949
CAS RN: 148451-96-1
M. Wt: 472.4 g/mol
InChI Key: BYYQYXVAWXAYQC-IBGZPJMESA-N
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Description

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” is a compound with the empirical formula C22H18F6N2O3 . It is a competitive substance P receptor antagonist and is more potent at cloned human NK-1 receptors than at cloned human NK-2 and NK-3 receptors .


Synthesis Analysis

The synthesis of compounds related to “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” often involves the use of 3,5-bis(trifluoromethyl)benzyl bromide . For example, it has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” can be represented by the SMILES string CC(=O)NC@@HC(=O)OCc3cc(cc(c3)C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” include a molecular weight of 472.38 . It is a powder with a melting point of 147-148 °C (lit.) .

Mechanism of Action

Safety and Hazards

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” could involve further exploration of its use as a competitive substance P receptor antagonist . Additionally, its potential applications in the synthesis of other compounds could be explored .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQYXVAWXAYQC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163989
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

148451-96-1
Record name N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148451-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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